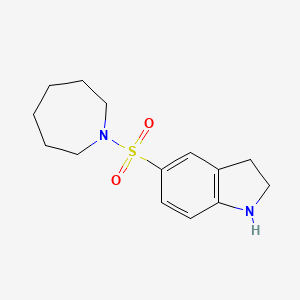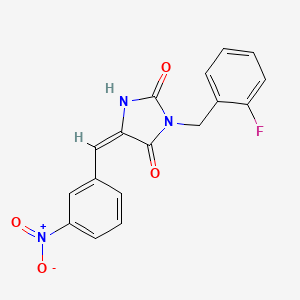
5-(1-azepanylsulfonyl)indoline
Overview
Description
5-(1-azepanylsulfonyl)indoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a sulfonylindoline derivative with a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 5-(1-azepanylsulfonyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)indoline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. It has also been shown to reduce inflammation and oxidative stress in various cell types. In addition, it has been found to have antiviral activity against several viruses, including HIV-1 and influenza A virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1-azepanylsulfonyl)indoline in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several potential future directions for research on 5-(1-azepanylsulfonyl)indoline. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. This could have important applications in the field of bioimaging and sensing. Additionally, further studies are needed to explore its potential as a ligand for metal-catalyzed reactions, which could have important applications in synthetic chemistry.
Scientific Research Applications
5-(1-azepanylsulfonyl)indoline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal-catalyzed reactions.
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,16-9-3-1-2-4-10-16)13-5-6-14-12(11-13)7-8-15-14/h5-6,11,15H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCVPVRRFKFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-sulfonyl)-2,3-dihydro-1h-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4766117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4766130.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4766138.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4766139.png)


![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4766163.png)

![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)
![N-cyclopropyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4766207.png)